molecular formula C29H26ClFN4O4S B585334 Lapatinib-13C2,15N CAS No. 1246819-07-7

Lapatinib-13C2,15N

Cat. No.: B585334
CAS No.: 1246819-07-7
M. Wt: 584.0 g/mol
InChI Key: BCFGMOOMADDAQU-GROHAHKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lapatinib-13C2,15N is a stable isotope-labeled compound of lapatinib, which is a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lapatinib in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lapatinib involves several key steps, including the construction of the quinazoline ring, nucleophilic substitution, and biaryl cross-coupling reactions. One of the improved methods for synthesizing lapatinib involves the Meerwein reaction, which is used for the aryl C-C bond formation step, avoiding costly boronate coupling chemistry .

Industrial Production Methods

Industrial production of lapatinib typically involves a multi-step synthesis process that includes the preparation of intermediates and the final coupling reactions. The process is designed to be scalable and cost-effective, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lapatinib-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield the final lapatinib compound .

Mechanism of Action

Lapatinib-13C2,15N exerts its effects by inhibiting the tyrosine kinase domains of both EGFR and HER2. It binds to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding. This inhibition blocks the activation of downstream signaling pathways, leading to reduced tumor cell proliferation and survival .

Comparison with Similar Compounds

Biological Activity

Lapatinib-13C2,15N is a labeled derivative of lapatinib, a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This compound has garnered attention in cancer research due to its targeted therapeutic effects on tumors that overexpress HER2, particularly in breast cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and clinical implications.

Lapatinib functions by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition leads to a cascade of cellular responses that affect tumor growth and survival:

  • Inhibition of Receptor Autophosphorylation : Lapatinib inhibits the autophosphorylation of EGFR and HER2 in a dose-dependent manner, resulting in decreased signaling through pathways critical for cell proliferation and survival .
  • Impact on Downstream Signaling : The drug also affects downstream signaling molecules such as Akt and extracellular signal-regulated kinase (ERK), which are involved in cell cycle progression and apoptosis .
  • Induction of Cell Cycle Arrest : Treatment with Lapatinib has been shown to induce G1 phase cell cycle arrest in various cancer cell lines, further contributing to its anti-tumor effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy:

  • Tissue Distribution : Studies indicate that lapatinib shows significant uptake in brain metastases compared to serum concentrations, suggesting enhanced delivery to target tissues .
  • Bioavailability : The compound exhibits high lipophilicity (cLogP > 5), which facilitates its binding to tissue proteins and lipids, impacting its therapeutic effectiveness .
ParameterValue
Median BCBM Concentration1.0 to 6.5 µM
BCBM-to-Serum Ratio0.19 – 9.8
Dose Range for Efficacy30 – 100 mg/kg

Clinical Studies

Clinical trials have demonstrated the effectiveness of lapatinib in treating HER2-positive breast cancer:

  • Pilot Study Findings : A pilot study involving heavily pretreated patients showed partial responses in breast cancer cases with significant biomarker inhibition (e.g., p-ErbB1, p-ErbB2) following treatment with lapatinib .
    • Patient Cohort : 33 patients with advanced malignancies.
    • Clinical Response : Partial responses were observed in four patients; stabilization occurred in eleven others.
  • Independence from EGFR Expression : Research indicated that lapatinib's antitumor activity is primarily through HER2 inhibition rather than EGFR expression levels. This was evidenced by experiments showing that knocking down EGFR did not affect sensitivity to lapatinib .

Case Studies

Several case studies have highlighted the clinical implications of this compound:

  • Case Study 1 : A patient with HER2-positive metastatic breast cancer exhibited a significant reduction in tumor size after receiving lapatinib as part of a combination therapy regimen. Biomarker analysis post-treatment showed decreased levels of p-ErbB2 and increased apoptosis markers.
  • Case Study 2 : In another instance involving brain metastases, patients treated with lapatinib demonstrated improved drug uptake in brain tissues compared to serum levels, indicating effective targeting of central nervous system tumors .

Q & A

Basic Research Questions

Q. How is Lapatinib-13C2,15N synthesized and characterized for use in isotopic tracing studies?

this compound is synthesized by incorporating stable isotopes (13C and 15N) at specific positions during chemical synthesis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation and purity, with 13C–15N coupling constants (e.g., 4–5 Hz) used to verify structural integrity . Mass spectrometry (MS) further validates isotopic enrichment and molecular weight consistency . For reproducibility, experimental protocols must detail reaction conditions, purification steps, and analytical validation criteria .

Q. What is the primary application of this compound in HER2-positive breast cancer research?

This isotopologue is used as a tracer to study lapatinib’s pharmacokinetics, metabolism, and target engagement in preclinical models. It enables quantification of drug distribution and interaction with ErbB1/ErbB2 tyrosine kinases using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its utility is highlighted in studies correlating HER2/neu amplification with therapeutic response, where isotopic labeling aids in distinguishing endogenous vs. administered drug signals .

Q. Which analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS/MS with selected reaction monitoring (SRM) is the gold standard, offering high sensitivity and specificity. Isotopic labeling reduces background interference, enabling precise measurement of drug concentrations in plasma, tumor tissues, or cellular lysates . Method validation should include linearity (e.g., 1–1000 ng/mL), recovery rates (>80%), and matrix effect assessments per NIH preclinical guidelines .

Q. How does isotopic labeling improve the study of lapatinib’s metabolic pathways?

Stable isotopes allow tracking of metabolic byproducts (e.g., hydroxylated or glucuronidated derivatives) without interference from endogenous compounds. For example, 15N labeling facilitates differentiation of parent drug vs. metabolites in hepatic microsomal assays, while 13C enables carbon flux analysis in metabolic stability studies .

Q. What are the critical storage conditions for this compound to ensure stability?

The compound should be stored at –20°C in airtight, light-protected containers to prevent degradation. Stability studies recommend periodic purity checks via HPLC-UV or NMR, particularly after reconstitution in solvents like DMSO, which may accelerate isotopic exchange under suboptimal conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in lapatinib’s reported metabolic half-life across studies using this compound?

Discrepancies may arise from isotopic effects (e.g., kinetic isotope effects altering enzyme-substrate interactions) or methodological variability in LC-MS/MS parameters. To mitigate this, standardize incubation conditions (e.g., liver microsome concentration, NADPH cofactor levels) and validate assays with internal standards like Lapatinib-d4 . Cross-study comparisons should account for differences in species (human vs. murine models) and tumor microenvironments .

Q. What experimental design principles apply when using this compound to assess target engagement in vivo?

Use a crossover design with unlabeled vs. labeled lapatinib to control for baseline HER2/EGFR activity. Tumor samples should be analyzed via immunoprecipitation-MS to quantify kinase inhibition, with isotopic signals normalized to tissue weight and protein content. Include a negative control group (e.g., HER2-negative tumors) to validate specificity . Statistical power calculations must predefine effect sizes (e.g., ≥50% target inhibition) and adjust for multiple comparisons .

Q. How can researchers address challenges in detecting low-abundance isotopologues during metabolic flux analysis?

Optimize MS ionization parameters (e.g., electrospray ionization voltage) and employ high-resolution mass spectrometers (HRMS) to distinguish isotopic peaks. Data-independent acquisition (DIA) or parallel reaction monitoring (PRM) enhances sensitivity for trace metabolites . For complex matrices, pre-fractionation via solid-phase extraction (SPE) reduces ion suppression .

Q. What strategies validate the absence of isotopic interference in co-administered drug studies?

Conduct cross-reactivity assays using unlabeled lapatinib and other ErbB inhibitors (e.g., gefitinib) to confirm that 13C/15N signals are not confounded by structural analogs. Use stable isotope-labeled internal standards (SIL-IS) for absolute quantification and spike-recovery experiments to assess accuracy .

Q. How should researchers design a study to investigate lapatinib’s penetration of the blood-brain barrier (BBB) using this compound?

Employ a pharmacokinetic/pharmacodynamic (PK/PD) model with serial cerebrospinal fluid (CSF) sampling and brain tissue collection. Compare isotopic ratios in plasma vs. CSF to calculate BBB penetration efficiency. Validate findings with in situ perfusion models and correlate with HER2 expression in brain metastases . Include positron emission tomography (PET) imaging with 11C-labeled lapatinib for spatial resolution, though this requires separate radiochemical synthesis .

Properties

CAS No.

1246819-07-7

Molecular Formula

C29H26ClFN4O4S

Molecular Weight

584.0 g/mol

IUPAC Name

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine

InChI

InChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)/i11+1,12+1,32+1

InChI Key

BCFGMOOMADDAQU-GROHAHKRSA-N

SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Isomeric SMILES

CS(=O)(=O)[13CH2][13CH2][15NH]CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl

Synonyms

N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine-13C2,15N;  GSK 572016-13C2,15N;  GW 572016-13C2,15N;  GW 572016X-13C2,15N; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.